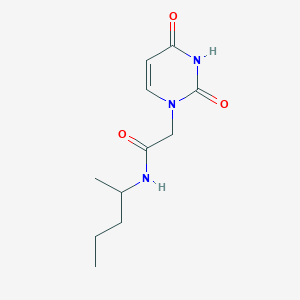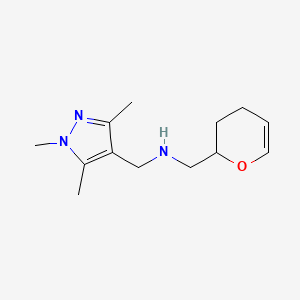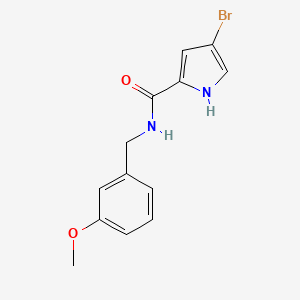
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is a complex organic compound that features a naphthalene core substituted with a fluoro group and a tert-butyldiphenylsilyl-protected hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde typically involves multiple steps. One common method starts with the naphthalene core, which is first functionalized with a fluoro group. The hydroxyl group is then introduced and subsequently protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthoic acid.
Reduction: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde exerts its effects is largely dependent on its chemical structure. The tert-butyldiphenylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluoro group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((tert-Butyldiphenylsilyl)oxy)cyclohexan-1-one
- 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Compared to similar compounds, 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is unique due to the presence of both a fluoro group and a naphthalene core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C27H25FO2Si |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-7-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C27H25FO2Si/c1-27(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-26-17-20(19-29)16-21-18-22(28)14-15-25(21)26/h4-19H,1-3H3 |
InChI-Schlüssel |
FGMVLSAIWGCECE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=C3C=CC(=C4)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)









